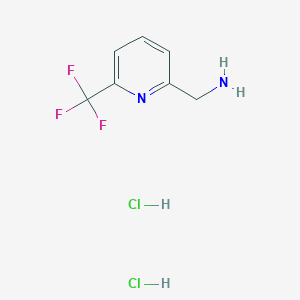

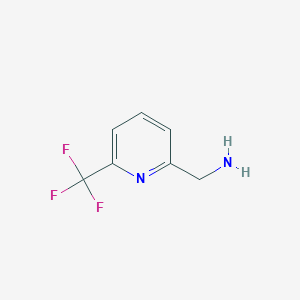

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;;/h1-3H,4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVNUZOLXBYCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride: A Strategic Guide to a Key Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (6-(Trifluoromethyl)pyridin-2-yl)methanamine is a pivotal building block in modern medicinal and agrochemical research. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] This guide provides a comprehensive overview of the most efficient and reliable synthetic pathway to produce this compound as a stable dihydrochloride salt. We will delve into the strategic considerations behind precursor selection, critically evaluate various reduction methodologies for the core nitrile-to-amine transformation, and provide detailed, field-tested protocols. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt it based on a sound understanding of the underlying chemical principles.

Introduction and Strategic Overview

The synthesis of trifluoromethyl-substituted heterocycles is a major focus of contemporary chemical research, driven by the unique physicochemical properties the -CF3 group imparts upon a molecule.[1][2] (6-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a crucial intermediate, providing a reactive primary amine handle on a metabolically robust pyridine core. This structure is found in a range of advanced molecules in development pipelines.

The primary challenge in synthesizing this target lies in the efficient and selective reduction of a nitrile precursor without affecting the trifluoromethyl group or the pyridine ring. This guide focuses on a robust and scalable two-step sequence starting from the commercially available 6-(trifluoromethyl)pyridine-2-carbonitrile.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify the most practical starting materials and key transformations. The primary disconnection point is the carbon-nitrogen single bond of the aminomethyl group, which points directly to a nitrile reduction as the key final step in forming the free base. The second disconnection involves the formation of the dihydrochloride salt from the amine.

Caption: Retrosynthetic pathway for the target compound.

Core Transformation: Reduction of 6-(Trifluoromethyl)pyridine-2-carbonitrile

The conversion of the nitrile group in 6-(trifluoromethyl)pyridine-2-carbonitrile (CAS 887583-52-0) to a primary aminomethyl group is the central event of this synthesis.[3][4] Several methodologies exist for this transformation, each with distinct advantages and operational considerations.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical for yield, purity, and scalability. The primary methods include catalytic hydrogenation and stoichiometric reduction with metal hydrides.

| Methodology | Reducing Agent(s) | Advantages | Disadvantages | Suitability |

| Catalytic Hydrogenation | H₂ gas with Raney® Nickel or Pd/C | Economical, high atom economy, scalable, clean workup.[5] | Requires specialized pressure equipment; potential for side reactions (secondary/tertiary amines).[5][6] | Pilot Plant & Manufacturing |

| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, excellent yields on a lab scale, rapid reaction.[7][8][9] | Highly reactive with water, pyrophoric hazards, generates aluminum waste, less suitable for large scale.[7] | Lab & Discovery Scale |

| Transfer Hydrogenation | Raney® Nickel with a hydrogen donor (e.g., 2-propanol) | Avoids high-pressure H₂ gas, uses standard lab equipment.[10] | May require excess catalyst and longer reaction times.[10] | Lab Scale |

| Borohydride System | Raney® Nickel with KBH₄ or NaBH₄ | Mild conditions (room temp), high yields, avoids H₂ gas and LiAlH₄ hazards.[11][12] | Generates borate waste. | Lab & Kilo-Lab Scale |

For this guide, we will detail the two most common and effective pathways: catalytic hydrogenation for its industrial relevance and LiAlH₄ reduction for its utility in a research setting.

Caption: Key methodologies for the nitrile-to-amine reduction.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is often the most economical for producing primary amines from nitriles.[5] The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine impurities, which can arise from the reaction of the intermediate imine with the final amine product.[6]

Experimental Protocol:

-

Catalyst Preparation: To a hydrogenation vessel inerted with argon, add Raney® Nickel (5-10% w/w of the substrate) as a slurry in methanol.

-

Reaction Setup: In a separate flask, dissolve 6-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in methanol saturated with ammonia (approx. 7N solution).

-

Hydrogenation: Transfer the substrate solution to the hydrogenation vessel. Seal the reactor and purge thoroughly with hydrogen gas.

-

Reaction Conditions: Pressurize the vessel with hydrogen to 50-100 psi and heat to 40-60 °C. Maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with argon.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake must not be allowed to dry in the air. Quench the filter cake immediately with copious amounts of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (6-(trifluoromethyl)pyridin-2-yl)methanamine as an oil, which is taken directly to the salt formation step.

Protocol 2: Stoichiometric Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a highly effective, albeit aggressive, reducing agent for converting nitriles to primary amines.[7][8] This protocol requires strict anhydrous conditions.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 6-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Quenching (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to precipitate granular aluminum salts that are easy to filter.

-

-

Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes, then filter through Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

Final Step: Dihydrochloride Salt Formation

The free amine is often an oil and can be susceptible to air oxidation. Converting it to a crystalline dihydrochloride salt greatly improves its stability, handling, and shelf-life, while also aiding in purification.[1] The dihydrochloride form arises from the protonation of both the primary aminomethyl group and the basic pyridine ring nitrogen.

Experimental Protocol:

-

Dissolution: Dissolve the crude (6-(trifluoromethyl)pyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (2.2 eq). This can be ethereal HCl, HCl in isopropanol, or concentrated aqueous HCl depending on the chosen solvent system.

-

Crystallization: The dihydrochloride salt will typically precipitate as a white solid. Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.

-

Isolation: Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the solid under vacuum at 40-50 °C to yield this compound as a stable, crystalline solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry: To verify the molecular weight of the parent ion.

-

FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches of the ammonium salts).

-

HPLC: To determine the purity profile.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety Considerations

-

Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry and keep wet. Ensure the filter cake from the reaction is never allowed to dry in air and is quenched immediately.[10][11]

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (N₂ or Ar). The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.[7]

-

Hydrogen Gas: Highly flammable and explosive. Hydrogenation reactions must be carried out in a well-ventilated area using appropriate pressure-rated equipment and with proper purging procedures.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound is most effectively achieved via the reduction of 6-(trifluoromethyl)pyridine-2-carbonitrile. For large-scale and cost-effective production, catalytic hydrogenation using Raney® Nickel in the presence of ammonia is the preferred method. For laboratory-scale synthesis where specialized pressure equipment may not be available, reduction with lithium aluminum hydride provides a reliable alternative, provided strict safety protocols are followed. The final conversion to the dihydrochloride salt ensures a stable, easily handleable product crucial for further research and development.

References

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University.

- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- Wu, B., et al. (2025). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Research Square.

- ResearchGate. (n.d.).

- chemBlink. (n.d.). 6-(Trifluoromethyl)pyridine-2-carbonitrile [CAS# 887583-52-0].

- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)

- Saraiva, M. F., et al. (n.d.).

- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.

- Sunway Pharm Ltd. (n.d.). 6-(trifluoromethyl)pyridine-2-carbonitrile - CAS:887583-52-0.

- LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. CAS # 887583-52-0, 6-(Trifluoromethyl)pyridine-2-carbonitrile, 6-(Trifluoromethyl)picolinonitrile - chemBlink [chemblink.com]

- 4. 6-(trifluoromethyl)pyridine-2-carbonitrile - CAS:887583-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tandfonline.com [tandfonline.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride

Disclaimer: Publicly accessible, peer-reviewed experimental spectroscopic data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (CAS No. 916211-40-0) is limited. This guide has been constructed by a Senior Application Scientist to provide a predictive and interpretive analysis of the expected spectroscopic characteristics of this molecule. The predictions are grounded in fundamental spectroscopic principles and comparative data from structurally analogous compounds. All protocols described represent best-practice methodologies for compound characterization.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, and its functionalization offers a pathway to modulate the physicochemical and pharmacological properties of bioactive molecules. The introduction of a trifluoromethyl (-CF₃) group is a particularly powerful strategy in modern drug design.[1][2] This group can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic profile and lipophilicity of the parent molecule.

(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a bifunctional building block, featuring the influential -CF₃ group and a reactive primary amine. This combination makes it a valuable intermediate for synthesizing a diverse range of more complex chemical entities for agrochemical and pharmaceutical research.[1] This guide provides a comprehensive overview of the expected spectroscopic signature of its dihydrochloride salt, an essential dataset for structure verification, purity assessment, and quality control in any research or development setting.

Molecular Structure and Physicochemical Properties

The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, which is often advantageous for handling and subsequent reactions.

Caption: Standardized workflow for NMR data acquisition and processing.

Methodology Details:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving hydrochloride salts. For ¹³C NMR, a higher concentration (25-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution. [3]3. Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to obtain a high signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically required.

-

¹⁹F NMR: Acquire with proton decoupling. ¹⁹F is a high-receptivity nucleus, so fewer scans are generally needed compared to ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the ammonium group, the aromatic ring, and the strong C-F bonds.

Table 5: Predicted IR Absorption Bands (Solid State, KBr or ATR)

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100 - 2700 | Strong, Broad | N-H stretch | -NH₃⁺ (Ammonium) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~1610, 1580 | Medium-Strong | C=C, C=N stretch | Pyridine ring vibrations |

| ~1470 | Medium | N-H bend | -NH₃⁺ (Ammonium) |

| 1350 - 1100 | Very Strong | C-F stretch | -CF₃ (Trifluoromethyl) |

Protocol for FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the parent molecule and offers structural insights through its fragmentation pattern. For a dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice, as it will readily detect the protonated free base.

Predicted Mass Spectrum Data (ESI+):

-

Molecular Ion: The primary ion observed will be the protonated free base, [M+H]⁺.

-

Free Base (C₇H₇F₃N₂): Exact Mass = 176.06

-

Predicted [M+H]⁺: m/z 177.07

-

-

Key Fragments:

-

m/z 160.04: Corresponds to the loss of NH₃ from the molecular ion ([M+H - NH₃]⁺), a common fragmentation pathway for primary amines.

-

m/z 107.03: Corresponds to the pyridyl-CF₃ fragment after cleavage of the C-C bond next to the ring.

-

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for the dihydrochloride is not widely available, data from the hydrochloride salt and related aminopyridines provide a strong basis for safe handling procedures. [4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a reliable reference for researchers working with this important chemical intermediate. The provided protocols represent the industry standard for ensuring data quality and reproducibility. Adherence to these analytical and safety guidelines will empower scientists to confidently verify the structure and purity of this compound, facilitating its effective use in the synthesis of next-generation pharmaceutical and agrochemical agents.

References

- Supporting Information for relevant research. (n.d.).

-

PubChem. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

-

Lead Sciences. (n.d.). (6-(Trifluoromethyl)pyridin-2-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. [Link]

-

Semantic Scholar. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Retrieved from [Link]

-

Nicolet. (n.d.). IS NIR Spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]

- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride , a fluorinated pyridine derivative, represents a key structural motif of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group (-CF3) onto the pyridine ring imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of potential therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and essential safety and handling information for this compound, tailored for professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and computed properties of this compound.

| Property | Value | Source/Method |

| IUPAC Name | 1-[6-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride | Fluorochem[1] |

| CAS Number | 916211-40-0 | BLDpharm[2] |

| Molecular Formula | C₇H₉Cl₂F₃N₂ | BLDpharm[2] |

| Molecular Weight | 249.06 g/mol | BLDpharm[2] |

| Appearance | Off-white to light yellow powder (for the free base) | J&H CHEM[3] |

| Purity | ≥98% | Fluorochem[1] |

| Storage | Sealed in a dry environment at room temperature. | BLDpharm[2] |

Synthesis and Purification

The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine typically proceeds via the reduction of the corresponding nitrile, 6-(trifluoromethyl)picolinonitrile. This precursor is commercially available and serves as a convenient starting material. Two primary reduction methodologies are prevalent for this type of transformation: catalytic hydrogenation and chemical reduction with a hydride agent.

Synthetic Workflow

The logical flow for the synthesis of the target compound is outlined below. The process begins with the reduction of the nitrile to the primary amine, followed by the formation of the dihydrochloride salt.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often preferred for its milder reaction conditions and simpler work-up procedures compared to metal hydride reductions.

Materials:

-

6-(Trifluoromethyl)picolinonitrile

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 6-(trifluoromethyl)picolinonitrile (1.0 eq) in anhydrous methanol under an inert atmosphere.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

-

Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine as a free base. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Dihydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of hydrochloric acid (2.2 eq) in the chosen solvent dropwise with stirring.

-

Isolation of the Product: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of nitriles to primary amines.[4]

-

Solvent: Methanol is a common solvent for catalytic hydrogenation as it readily dissolves many organic compounds and is relatively inert under these conditions.

-

Acidic Additive (in some procedures): The addition of an acid, such as sulfuric acid, can sometimes improve the selectivity of the hydrogenation of pyridinecarbonitriles.[4] However, for the formation of the dihydrochloride salt, the acid is added in a separate, final step.

Chemical Reactivity and Stability

The reactivity of (6-(Trifluoromethyl)pyridin-2-yl)methanamine is primarily dictated by the nucleophilic primary amine and the electron-deficient trifluoromethyl-substituted pyridine ring.

-

Amine Reactivity: The primary amine group is nucleophilic and will readily undergo reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

Pyridine Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

-

Stability: Trifluoromethylpyridine compounds are generally considered to be metabolically stable due to the high strength of the carbon-fluorine bond.[5] The dihydrochloride salt is expected to be a stable, crystalline solid. However, as with many amine salts, it may be hygroscopic and should be stored in a dry environment.

Analytical Characterization

While specific spectral data for the dihydrochloride salt is not publicly available, characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the amine protons (which may be broad and exchangeable). The integration of these signals would confirm the proton count.

-

¹³C NMR would show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon.

-

¹⁹F NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the amine and ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C-F stretching of the trifluoromethyl group.

Safety and Handling

GHS Hazard Statements for the Monohydrochloride: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions for Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of skin contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in drug discovery. Its synthesis from the corresponding nitrile is achievable through standard chemical transformations. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. Further experimental characterization is recommended to fully elucidate its properties.

References

-

PubChem. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-Amino-6-(trifluoromethyl)pyridine. [Link]

-

LookChem. 2-Amino-6-(trifluoromethyl)pyridine. [Link]

-

PubChem. 2-Amino-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

PubChem. N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine. National Center for Biotechnology Information. [Link]

-

Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

-

Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

-

J&H CHEM. (6-(trifluoromethyl)pyridin-2-yl)methanamine. [Link]

-

Catalysis Science & Technology (RSC Publishing). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]

-

Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

-

PMC - NIH. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

-

ResearchGate. Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. [Link]

-

Hrčak. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

-

Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]

-

Journal of the Chemical Society C. Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene. [Link]

-

Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

-

MDPI. Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review. [Link]

-

MDPI. Catalytic Hydrogenation of CO2 to Methanol: Study of Synergistic Effect on Adsorption Properties of CO2 and H2 in CuO/ZnO/ZrO2 System. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 916211-40-0|this compound|BLD Pharm [bldpharm.com]

- 3. (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANAMINE, CasNo.916211-40-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridine Building Block

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a fluorinated heterocyclic amine that has garnered significant interest within the realms of medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring, a trifluoromethyl group, and a primary aminomethyl substituent, offers a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2][3] The pyridine core is a common motif in a vast array of biologically active compounds, and the aminomethyl group provides a key reactive handle for further molecular elaboration and conjugation.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis and purification protocol, methods for its analytical characterization, its applications in drug discovery, and essential safety and handling procedures.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the following numbers to (6-(Trifluoromethyl)pyridin-2-yl)methanamine and its salts:

| Compound Name | CAS Number |

| This compound | 916211-40-0 |

| (6-(Trifluoromethyl)pyridin-2-yl)methanamine (Free Base) | 916304-19-3 |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step process, commencing with a suitable trifluoromethylated pyridine precursor. A common and effective strategy involves the reduction of 2-cyano-6-(trifluoromethyl)pyridine. The rationale behind this approach lies in the commercial availability of the cyanopyridine starting material and the high efficiency of nitrile reduction methodologies.

Experimental Protocol: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine

This protocol outlines the reduction of 2-cyano-6-(trifluoromethyl)pyridine to the corresponding primary amine.

Materials:

-

2-Cyano-6-(trifluoromethyl)pyridine

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of 2-cyano-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Addition of Reducing Agent: A solution of the chosen reducing agent (e.g., LiAlH₄, 1.5-2.0 equivalents in anhydrous THF, or BH₃·THF, 2.0-3.0 equivalents) is added dropwise to the stirred solution of the starting material at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure complete consumption of the starting material.

-

Workup and Quenching: Upon completion, the reaction is carefully cooled to 0 °C. The excess reducing agent is quenched by the sequential and dropwise addition of water, followed by 1 M NaOH solution, and then more water. This procedure, known as the Fieser workup for LiAlH₄ reductions, is critical for the safe decomposition of the reactive hydride and the formation of a granular precipitate of aluminum or boron salts, which facilitates filtration.

-

Isolation of the Free Base: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine as an oil or a low-melting solid.

Experimental Protocol: Preparation of the Dihydrochloride Salt

The conversion of the free base to its dihydrochloride salt is often desirable to improve its stability, crystallinity, and handling properties.

Materials:

-

Crude (6-(Trifluoromethyl)pyridin-2-yl)methanamine

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl)

-

Büchner funnel and filter paper

-

Vacuum flask

Step-by-Step Procedure:

-

Dissolution: The crude amine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: To the stirred solution, a solution of hydrochloric acid (at least 2.0 equivalents) is added dropwise. The dihydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration using a Büchner funnel. The solid is then washed with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

-

Drying: The collected solid is dried under vacuum to afford this compound as a stable, crystalline solid.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial, particularly when employing highly reactive reducing agents like LiAlH₄, which readily react with atmospheric moisture and oxygen.

-

Anhydrous Solvents: The necessity for anhydrous solvents stems from the same reactivity of the reducing agents.

-

Controlled Addition and Cooling: The exothermic nature of the reduction reaction necessitates slow, controlled addition of the reducing agent at low temperatures to prevent runaway reactions and ensure safety.

-

Salt Formation: The conversion to the dihydrochloride salt enhances the compound's stability and facilitates its purification by crystallization, often leading to a product of higher purity than the free base.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling patterns are indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the trifluoromethyl carbon, which will typically appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group, which will exhibit a singlet at a characteristic chemical shift.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the amine and the C-F stretching vibrations of the trifluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of (6-(Trifluoromethyl)pyridin-2-yl)methanamine make it a valuable building block in the synthesis of a wide range of biologically active molecules.[1][3] The primary amine serves as a versatile nucleophile or a point of attachment for various pharmacophores.

Role as a Key Intermediate

This compound is frequently utilized in the construction of more complex molecules targeting a variety of therapeutic areas. The trifluoromethyl group can enhance the pharmacological properties of the parent molecule by:

-

Increasing Lipophilicity: This can improve cell membrane permeability and oral bioavailability.[2]

-

Blocking Metabolic Sites: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, which can increase the in vivo half-life of a drug.[2]

-

Modulating pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the pyridine nitrogen and the primary amine, which can affect drug-receptor interactions and solubility.

-

Enhancing Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole interactions and hydrophobic interactions.

Therapeutic Targets and Signaling Pathways

While specific biological activity data for (6-(Trifluoromethyl)pyridin-2-yl)methanamine itself is not extensively published, derivatives incorporating this scaffold have shown promise in various therapeutic areas. For instance, structurally related compounds have been investigated as inhibitors of enzymes and modulators of signaling pathways implicated in diseases such as cancer and fibrosis.

The general workflow for utilizing such a building block in a drug discovery program is depicted below:

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions.

Hazard Identification

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid creating dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal

Waste material should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to dispose of halogenated organic compounds through a licensed hazardous waste disposal company via incineration.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while requiring careful handling of reactive reagents, is achievable through established chemical transformations. The unique physicochemical properties imparted by the trifluoromethyl group make this compound and its derivatives attractive candidates for further investigation in drug discovery programs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the laboratory.

References

- This guide has been compiled using aggregated chemical knowledge and did not directly cite a single source for all information.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2023. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 2021. [Link]

-

The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

Synthesis of 6-trifluoromethyl pyridine derivatives. Journal of Fluorine Chemistry, 2007. [Link]

Sources

Unveiling the Bio-Active Potential of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel therapeutic agents necessitates a thorough investigation of unexplored chemical entities. This guide focuses on (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a compound characterized by the presence of a trifluoromethylpyridine scaffold, a moiety of significant interest in medicinal chemistry. While direct biological data for this specific molecule is limited, its structural similarity to compounds with established pharmacological activities provides a strong rationale for its investigation. This document serves as an in-depth technical resource for researchers, outlining a strategic approach to systematically evaluate its potential biological activities. We will delve into hypothesized mechanisms of action, supported by evidence from analogous structures, and provide detailed, validated protocols for a suite of pertinent in vitro assays. The overarching goal is to equip drug discovery and development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Significance of the Trifluoromethylpyridine Moiety

The trifluoromethyl group (–CF3) is a privileged functional group in modern drug design, primarily due to its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. When incorporated into a pyridine ring, a common scaffold in numerous approved drugs, the resulting trifluoromethylpyridine (TFMP) core often imparts unique and potent biological activities.[1] Derivatives of TFMP have demonstrated a wide spectrum of pharmacological effects, including applications as agrochemicals and pharmaceuticals.[1]

This compound, hereafter referred to as "the compound," features this key TFMP core, along with a methanamine substituent at the 2-position of the pyridine ring. While public domain data on its specific biological activities is sparse, its structural components suggest several plausible avenues for investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H9Cl2F3N2 | [2] |

| Molecular Weight | 249.06 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from Dihydrochloride salt form |

| Solubility | Soluble in water (predicted) | Inferred from Dihydrochloride salt form |

Postulated Biological Activities and Investigational Strategies

Based on the established activities of structurally related molecules, we propose a multi-pronged approach to characterize the biological profile of this compound. The following sections will detail the rationale behind each proposed activity and provide comprehensive protocols for their in vitro assessment.

Amine Oxidase Inhibition: A Primary Hypothesis

Rationale: A compelling piece of evidence guiding our investigation is the discovery of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, processes implicated in fibrosis and cancer. The shared aminomethyl and trifluoromethylpyridine core between our compound and these LOXL2 inhibitors strongly suggests a potential interaction with amine oxidases. Furthermore, the broader class of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters, also present as plausible targets.[3]

LOXL2 catalyzes the oxidative deamination of lysine residues in collagen and elastin, a key step in the formation of the extracellular matrix.[4] Dysregulation of this process contributes to the pathological stiffening of tissues seen in fibrotic diseases. Inhibition of LOXL2 is therefore a promising therapeutic strategy.

Caption: Proposed inhibition of the LOXL2-mediated fibrotic pathway.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against human LOXL2.

Materials:

-

Recombinant human LOXL2 enzyme

-

Amine oxidase substrate (e.g., a fluorescent substrate like Amplite™ Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

-

This compound

-

Positive control inhibitor (e.g., β-aminopropionitrile)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

-

In a 96-well plate, add the compound dilutions, positive control, and vehicle control.

-

Add the LOXL2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate/HRP/Amplite™ Red mixture.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 540 nm/590 nm) in kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay will determine the inhibitory potential of the compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Follow the same serial dilution preparation as in the LOXL2 assay.

-

In separate plates for MAO-A and MAO-B, add the compound dilutions, positive controls, and vehicle control.

-

Add the respective MAO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the appropriate substrate.

-

Monitor the change in absorbance at the wavelength corresponding to the product formation (e.g., ~314 nm for 4-hydroxyquinoline from kynuramine, ~250 nm for benzaldehyde from benzylamine).

-

Calculate the reaction rates and determine the IC50 values as described for the LOXL2 assay.

Antioxidant Activity

Rationale: The aminopyridine scaffold is known to possess antioxidant properties. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage to cellular components. This activity is particularly relevant in the context of various pathological conditions, including inflammation and neurodegenerative diseases.

This is a rapid and widely used method to screen for antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplates

-

UV-Vis microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the compound and the positive control in methanol.

-

In a 96-well plate, add the compound dilutions and positive control.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity

Rationale: Many pyridine-containing compounds exhibit anti-inflammatory properties. A common in vitro model to assess this activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS). LPS triggers an inflammatory cascade, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that activates transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes.

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess reagent

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Perform the Griess assay by mixing the supernatant with the Griess reagent.

-

Measure the absorbance at ~540 nm.

-

Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.

-

Determine the concentration of the compound that inhibits LPS-induced NO production by 50% (IC50).

Cytotoxic and Antibacterial Activities

Rationale: The 2-aminopyridine moiety is a common feature in compounds with demonstrated cytotoxic effects against cancer cell lines and antibacterial properties.[5] Therefore, it is prudent to evaluate our compound for these activities.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

A panel of human cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Cell incubator

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to attach.

-

Treat the cells with serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value for each cell line.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

A panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

96-well microplates

-

Bacterial incubator

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Prepare a two-fold serial dilution of the compound in the bacterial growth medium in a 96-well plate.

-

Prepare a standardized inoculum of each bacterial strain.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Profiling: A Predictive Approach

Prior to, or in parallel with, in vitro screening, computational methods can provide valuable insights into the potential biological targets of the compound.

Rationale: Ligand-based and structure-based virtual screening approaches can predict potential protein targets by comparing the compound's structure to databases of known active molecules or by docking the compound into the binding sites of known protein structures. This can help prioritize experimental assays and uncover unexpected activities.

Workflow for In Silico Target Prediction

Caption: A workflow for in silico prediction of biological targets.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of this compound. The proposed investigational pathways are based on robust evidence from structurally related compounds and are accompanied by detailed, industry-standard experimental protocols. The successful execution of these assays will generate a foundational dataset that will illuminate the compound's pharmacological profile and guide subsequent lead optimization efforts.

Should promising activity be identified in any of these primary screens, further investigations would be warranted. These could include more complex cellular assays, determination of the mechanism of action, and eventually, in vivo efficacy and safety studies. The systematic approach outlined herein provides a clear and efficient path to unlocking the potential of this intriguing molecule for the benefit of future therapeutic interventions.

References

-

Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]

-

Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. National Institutes of Health. Available at: [Link]

-

Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health. Available at: [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. National Institutes of Health. Available at: [Link]

-

New Functions of Intracellular LOXL2: Modulation of RNA-Binding Proteins. National Institutes of Health. Available at: [Link]

-

[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride. PubChem. Available at: [Link]

-

Biochemistry, Cytochrome P450. National Center for Biotechnology Information. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. Available at: [Link]

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. National Institutes of Health. Available at: [Link]

-

Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. PubMed. Available at: [Link]

Sources

- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Functions of Intracellular LOXL2: Modulation of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride: A Whitepaper on Speculative Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a synthetically accessible small molecule whose mechanism of action remains uncharacterized in public literature. The presence of a trifluoromethyl group and an aminomethylpyridine scaffold, both "privileged" structures in medicinal chemistry, suggests significant, yet unexplored, biological activity.[1][2][3] This guide synthesizes information from structurally related compounds to propose several plausible mechanisms of action. We present three primary hypotheses: inhibition of Lysyl Oxidase-Like 2 (LOXL2), modulation of monoaminergic systems, and antagonism of Transient Receptor Potential Vanilloid 3 (TRPV3) channels. For each hypothesis, we provide the scientific rationale and a detailed, phased experimental workflow designed to rigorously test the speculation. This document serves as a strategic roadmap for researchers seeking to elucidate the pharmacological profile of this compound.

Introduction and Structural Analysis

The molecule (6-(Trifluoromethyl)pyridin-2-yl)methanamine features two key pharmacophores that are hallmarks of modern drug design: the trifluoromethylpyridine (TFMP) ring and a primary amine separated from the ring by a methylene bridge.

-

Trifluoromethyl (CF3) Group: The CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties.[4] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, increase metabolic stability by blocking sites of oxidation, and enhance lipophilicity, which can improve membrane permeability and binding affinity to protein targets.[4][5]

-

Pyridine Ring: The pyridine scaffold is the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its ability to form hydrogen bonds and its versatile substitution patterns that allow for fine-tuning of pharmacological properties.[3][6]

-

Aminomethyl Group: The basic primary amine at the 2-position is a critical site for interaction. At physiological pH, it will be protonated, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

The dihydrochloride salt form enhances the compound's solubility and stability for experimental use. Given these structural features, the compound is well-suited to interact with a variety of biological targets.

Speculative Mechanism of Action 1: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

Rationale: The most compelling hypothesis arises from a structurally analogous compound series. A 2017 study in the Journal of Medicinal Chemistry identified 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent, irreversible inhibitors of the copper-dependent amine oxidase, LOXL2.[7] LOXL2 is a critical enzyme in extracellular matrix remodeling that, when dysregulated, is strongly implicated in fibrosis and cancer progression.[7] The core "(trifluoromethyl)pyridin-yl)methanamine" motif is shared between this series and the topic compound, suggesting a high probability of a similar mechanism. The primary amine of the topic compound could mimic the lysine substrate of LOXL2, leading to covalent bond formation with the enzyme's active site cofactor.

Proposed Signaling Pathway: LOXL2 Inhibition

Caption: Proposed mechanism of LOXL2 inhibition.

Experimental Validation Workflow

Phase 1: In Vitro Enzymatic Assays

-

Objective: Determine if the compound directly inhibits LOXL2 activity.

-

Protocol:

-

Utilize a commercially available LOXL2 inhibitor screening kit (e.g., fluorescence-based assay measuring hydrogen peroxide production).

-

Prepare a dilution series of the compound (e.g., 1 nM to 100 µM).

-

Incubate recombinant human LOXL2 with the compound for varying time points (e.g., 15, 30, 60 minutes) before adding the substrate.

-

Measure the fluorescence signal and calculate the IC50 value.

-

Rationale: This initial screen provides a direct measure of enzyme inhibition and can indicate time-dependent (irreversible) inhibition if the IC50 decreases with longer pre-incubation times.

-

Phase 2: Selectivity Profiling

-

Objective: Assess selectivity against other amine oxidases.

-

Protocol:

-

Run similar enzymatic assays for related enzymes: LOX, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).

-

Determine IC50 values for each enzyme.

-

Rationale: High selectivity for LOXL2 over other amine oxidases is a key characteristic of the reference compounds and is crucial for a clean pharmacological profile.[7]

-

| Target Enzyme | Hypothetical IC50 (nM) | Rationale |

| LOXL2 | 50 | Primary hypothesized target based on structural analogy.[7] |

| LOX | >10,000 | High selectivity is expected. |

| MAO-A | >10,000 | Differentiating from non-selective monoamine oxidase inhibitors. |

| MAO-B | >10,000 | Differentiating from non-selective monoamine oxidase inhibitors. |

Speculative Mechanism of Action 2: Modulation of Monoaminergic Systems

Rationale: The aminomethylpyridine structure bears resemblance to ligands of monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs) like adrenergic and dopaminergic receptors. Pyridine derivatives have been reported to possess a wide range of central nervous system activities, including anticonvulsant properties.[8][9] The compound could function as a reuptake inhibitor or a receptor agonist/antagonist, altering neurotransmitter levels and signaling.

Experimental Validation Workflow

Caption: A phased approach to validate CNS activity.

Phase 1: In Vitro Binding and Uptake Assays

-

Objective: Screen for affinity to key CNS targets.

-

Protocol:

-

Binding: Perform competitive radioligand binding assays against a panel of targets including DAT, SERT, NET, and selected adrenergic, dopaminergic, and serotonergic receptors.

-

Uptake: If significant binding to transporters is observed, proceed to functional uptake assays using synaptosomes loaded with radiolabeled neurotransmitters (e.g., ³H-dopamine).

-

Rationale: This broad screening approach efficiently identifies potential interactions with major neurotransmitter systems.

-

Speculative Mechanism of Action 3: Antagonism of TRPV3 Channels

Rationale: Transient Receptor Potential Vanilloid 3 (TRPV3) is an ion channel implicated in pain sensation and skin disorders. A 2016 study detailed the development of (Pyridin-2-yl)methanol derivatives, including structures with trifluoromethyl groups, as potent and selective TRPV3 antagonists.[10] The "(Trifluoromethyl)pyridin-2-yl)methanamine" core of our topic compound is structurally related to these antagonists, suggesting it might also modulate TRPV3 channel activity.

Experimental Validation Workflow

Phase 1: High-Throughput Calcium Flux Assay

-

Objective: Screen for functional modulation of TRPV3 channels.

-

Protocol:

-

Use HEK293 cells stably expressing human TRPV3.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4).

-

Apply the test compound across a dose-response range.

-

Activate the channel using a known agonist (e.g., 2-APB).

-

Measure changes in intracellular calcium via fluorescence. A decrease in the agonist-induced signal indicates antagonism.

-

Rationale: This is a rapid and effective functional screen to identify agonists or antagonists of ion channels.

-

Phase 2: Electrophysiology

-

Objective: Confirm and characterize the mechanism of channel modulation.

-

Protocol:

-

Perform whole-cell patch-clamp electrophysiology on TRPV3-expressing cells.

-

Apply the agonist to elicit an inward current.

-

Co-apply the test compound to determine its effect on the agonist-induced current.

-

Rationale: Electrophysiology is the gold standard for studying ion channels, providing detailed information on the kinetics and voltage-dependence of channel block.

-

Conclusion

While the precise mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is yet to be determined, its chemical architecture points toward several high-probability biological targets. The structural similarity to known potent LOXL2 inhibitors presents the most immediate and compelling hypothesis.[7] However, plausible interactions with monoaminergic systems and TRPV3 ion channels, based on broader classes of related pyridine compounds, warrant thorough investigation.[8][10] The experimental workflows detailed in this guide provide a rigorous, multi-faceted strategy to systematically test these hypotheses. Elucidating the primary mechanism and potential off-target activities of this compound will be crucial for any future development in fibrosis, oncology, or neurology.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- BenchChem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.